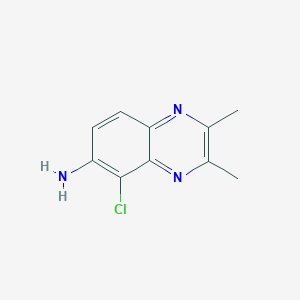

5-Chloro-2,3-dimethylquinoxalin-6-amine

描述

5-Chloro-2,3-dimethylquinoxalin-6-amine is a quinoxaline derivative characterized by a chloro group at position 5, methyl groups at positions 2 and 3, and an amine group at position 4. Its synthesis typically involves the reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under optimized conditions (70–75°C for 12 hours), yielding the product at 80% efficiency after purification via column chromatography . The compound’s structure places it within a broader class of biologically active quinoxalines, which are known for applications in medicinal chemistry, particularly as antibacterial agents .

属性

IUPAC Name |

5-chloro-2,3-dimethylquinoxalin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCRQVPYLDCAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC(=C2Cl)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylquinoxalin-6-amine typically involves the reaction of 2,3-dimethylquinoxaline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting intermediate is then subjected to amination reactions using ammonia or amine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions

5-Chloro-2,3-dimethylquinoxalin-6-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert it into the corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Quinoxaline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

科学研究应用

5-Chloro-2,3-dimethylquinoxalin-6-amine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

Biology: Studies have explored its potential as an antimicrobial and anticancer agent.

Medicine: Research is ongoing to investigate its efficacy in treating various diseases, including bacterial infections and cancer.

Industry: It is used in the development of materials with specific electronic and optical properties.

作用机制

The mechanism of action of 5-Chloro-2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its activity is believed to be related to its ability to form stable complexes with metal ions and other biomolecules .

相似化合物的比较

Comparison with Similar Compounds

This section evaluates structural analogs, synthesis strategies, and functional properties of 5-chloro-2,3-dimethylquinoxalin-6-amine relative to other quinoxaline derivatives.

Functional and Pharmacological Comparisons

- Amine Reactivity: The primary amine group in this compound is structurally analogous to that in 2,3-diphenylquinoxalin-6-amine (Compound 2), which undergoes acylation to form bioactive acetamide derivatives .

- However, substituent variations (e.g., thioethers vs. methyl groups) may alter target specificity or potency.

Crystallographic and Physicochemical Properties

Although crystallographic data for this compound are unavailable, related benzofuran derivatives (e.g., 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran) exhibit intermolecular interactions such as C–H⋯O hydrogen bonding and π-π stacking (3.976 Å spacing) . These features highlight the importance of halogen and methyl groups in stabilizing supramolecular architectures, which may extend to quinoxaline systems.

Notes

Synthesis Challenges: The target compound’s synthesis requires precise temperature control to maximize yield, underscoring the sensitivity of quinoxaline reactions to substituent effects .

Pharmacological Data Gaps: While antibacterial activity is implied for 6-chloroquinoxalines, specific studies on this compound are needed to validate its efficacy and mechanism.

Derivatization Potential: The amine group offers opportunities for functionalization (e.g., acylation, sulfonylation), as demonstrated in related compounds .

Structural Insights: Comparative crystallographic studies could elucidate how methyl and chloro substituents influence packing efficiency and intermolecular interactions.

生物活性

5-Chloro-2,3-dimethylquinoxalin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoxaline core with chlorine and methyl substitutions that influence its biological activity. The compound's structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 223.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's.

Acetylcholinesterase Inhibition

Research indicates that this compound exhibits potent AChE inhibitory activity with an IC value of 0.077 µM, making it more effective than established inhibitors like tacrine and galanthamine (IC values of 0.11 µM and 0.59 µM respectively) . This suggests that the compound could be a promising lead for developing new treatments for cognitive disorders.

Antimicrobial Properties

This compound has demonstrated broad-spectrum antimicrobial activity. It has been evaluated against various bacterial strains and shown effectiveness in inhibiting growth, suggesting potential applications in treating infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines. Notably, it exhibited no significant cytotoxicity at concentrations ≤100 μM in human neuroblastoma cells (SHSY5Y), indicating a favorable safety profile for therapeutic applications . However, further investigations are necessary to fully understand its toxicity mechanisms.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of quinoxaline derivatives, including this compound:

- Acetylcholinesterase Inhibition :

-

Antimicrobial Activity :

- Research demonstrated that quinoxaline derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria . The compound's effectiveness suggests its potential use in developing new antibiotics.

- Toxicological Evaluations :

Summary Table of Biological Activities

| Activity Type | IC Value | Remarks |

|---|---|---|

| Acetylcholinesterase Inhibition | 0.077 µM | Higher potency than tacrine and galanthamine |

| Antimicrobial Activity | Varies by strain | Broad-spectrum efficacy |

| Cytotoxicity | No significant toxicity ≤100 μM | Favorable safety profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。